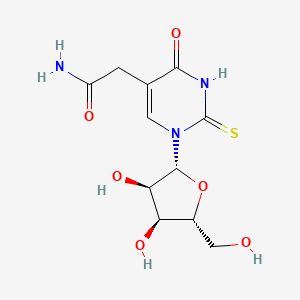![molecular formula C21H21NPbS2 B14749073 N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine CAS No. 1803-13-0](/img/structure/B14749073.png)
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine: is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group and a triphenylplumbyl group attached to a methanamine backbone
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine typically involves the reaction of dimethylamine with a suitable sulfur-containing reagent and a triphenylplumbyl precursor. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The triphenylplumbyl group may also interact with metal-binding sites, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine can be compared with other similar compounds such as:
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylstannyl)sulfanyl]methanamine: This compound has a triphenylstannyl group instead of a triphenylplumbyl group, which affects its reactivity and applications.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine: The presence of a triphenylgermyl group makes this compound less reactive compared to the triphenylplumbyl analog.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylsilyl)sulfanyl]methanamine:
Eigenschaften
CAS-Nummer |
1803-13-0 |
|---|---|
Molekularformel |
C21H21NPbS2 |
Molekulargewicht |
559 g/mol |
IUPAC-Name |
triphenylplumbyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C6H5.C3H7NS2.Pb/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1 |
InChI-Schlüssel |
NDNLUAUXSWHSQU-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=S)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



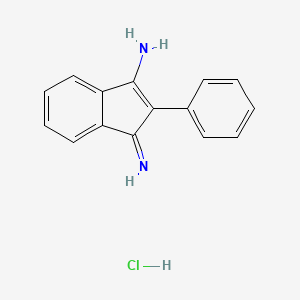


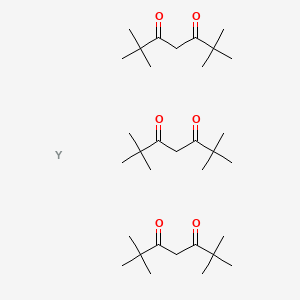

![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
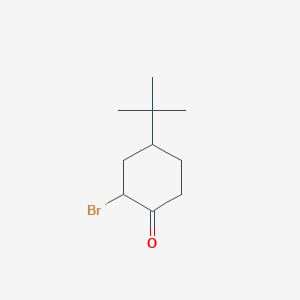
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
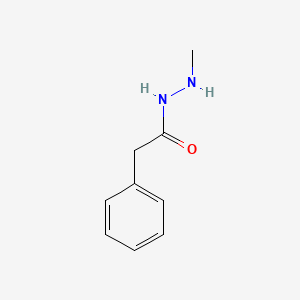
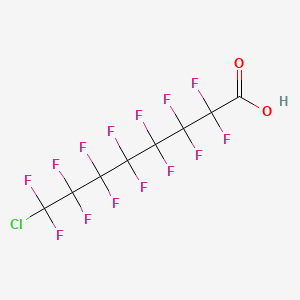

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
